molecular formula C17H20N2O3S B2779645 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 440088-43-7

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2779645
CAS No.: 440088-43-7
M. Wt: 332.42
InChI Key: DPKARWWYQYRSHA-UHFFFAOYSA-N
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Description

The compound “2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is also known as Midodrine hydrochloride . It is a vasopressor/antihypotensive . The molecular weight of midodrine hydrochloride is 290.7 .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride . The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .


Molecular Structure Analysis

The molecular formula of this compound is C12H19ClN2O4 . It is a white crystalline solid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions include the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, acylation with haloacetylchloride and sodium acetate, and reduction with sodium borohydride and stannous chloride .


Physical and Chemical Properties Analysis

The compound is a white crystalline solid . It has a melting point of 192-193 °C and a density of 1.371 g/cm3 . It is insoluble in ethanol, but soluble in DMSO and water .

Scientific Research Applications

Biological Activity and Pharmacological Potential

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been identified as potential pharmacologically active compounds, exhibiting cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are acyclic precursors to compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno[2,3-d]pyrimidine-4-one. The synthesis optimization and analysis of these substances are crucial for medical chemistry and pharmaceutical science, aiming to develop new therapeutic agents with specified pharmacological properties. The research demonstrates the compound's potential in drug design and the importance of its structural analysis for identifying promising pharmaceutical candidates (Chiriapkin, Kodonidi, & Larsky, 2021).

Synthesis and Characterization

The synthesis process of azomethine derivatives involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, followed by analysis through high-performance liquid chromatography (HPLC) to determine purity and structure. This methodological approach allows for the optimization of synthesis conditions and the development of a reliable analytical method, which is essential for further pharmacological evaluation and the identification of leading compounds for drug development. The research indicates the importance of synthetic and analytical methodologies in the discovery of new drugs with potential therapeutic applications (Chiriapkin, Kodonidi, & Larsky, 2021).

Safety and Hazards

The compound is classified as a danger under the GHS classification . It has the hazard statement H301, which means it is toxic if swallowed .

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKARWWYQYRSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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